Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate
Overview
Description
Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety, such as methyl 2-chloro-4-(1h-1,2,4-triazol-1-yl)benzoate, have been reported to exhibit a broad range of biological activities .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
1,2,4-triazole derivatives are known to influence a variety of biological activities .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit a variety of biological activities .
Biochemical Analysis
Biochemical Properties
Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels.
Metabolic Pathways
Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites . Understanding these metabolic pathways is essential for predicting the compound’s effects on cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylate is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate typically involves the reaction of 2-chloro-4-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate and ammonium acetate to yield the triazole ring. The final step involves esterification with methanol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of triazole derivatives with different substituents.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Hydrolysis: Formation of 2-chloro-4-(1H-1,2,4-triazol-1-yl)-benzoic acid.
Scientific Research Applications
Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal agent.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4-(1H-1,2,3-triazol-1-yl)-benzenecarboxylate
- Methyl 2-chloro-4-(1H-1,2,4-triazol-3-yl)-benzenecarboxylate
- Methyl 2-chloro-4-(1H-1,2,4-triazol-5-yl)-benzenecarboxylate
Uniqueness
Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The position of the triazole ring and the presence of the ester group make it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
methyl 2-chloro-4-(1,2,4-triazol-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-16-10(15)8-3-2-7(4-9(8)11)14-6-12-5-13-14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJWMJWSQGGXPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2C=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801231943 | |
Record name | Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801231943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220141-20-8 | |
Record name | Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220141-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801231943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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